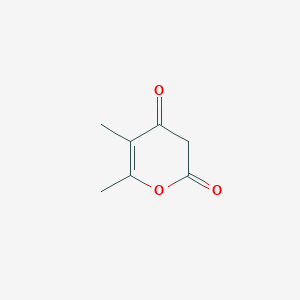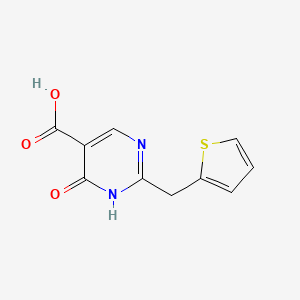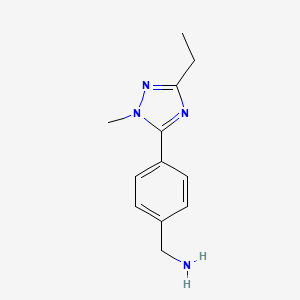
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, followed by nucleophilic substitution reactions to attach the phenyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its reduced forms.
Substitution: The phenyl and methanamine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or methanamine moieties .
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its biological activity, and modifications to the phenyl and methanamine groups can lead to the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The phenyl and methanamine groups can further modulate these interactions, enhancing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- (4-(3-Methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- (4-(3-Ethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- (4-(3-Propyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
Uniqueness
What sets (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine apart is its specific substitution pattern on the triazole ring, which can lead to unique biological activities and chemical reactivities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)10-6-4-9(8-13)5-7-10/h4-7H,3,8,13H2,1-2H3 |
InChI Key |
YMADDPYJVJLLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=C(C=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


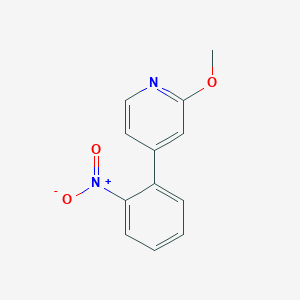
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
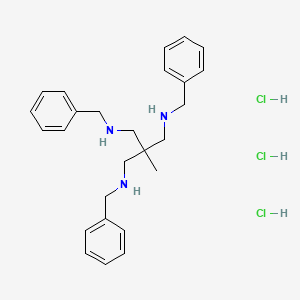
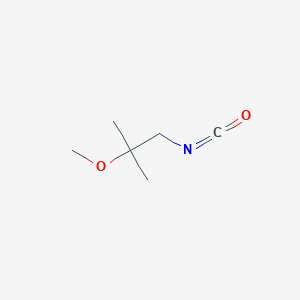
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
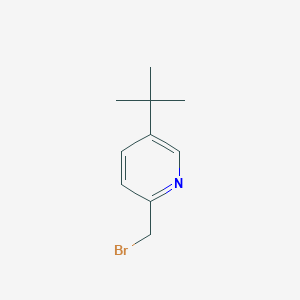
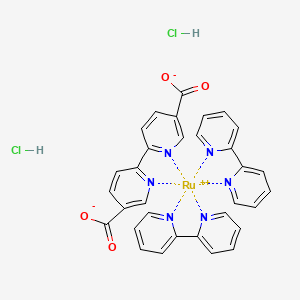
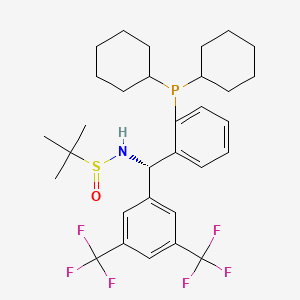
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
